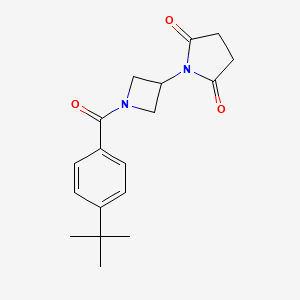

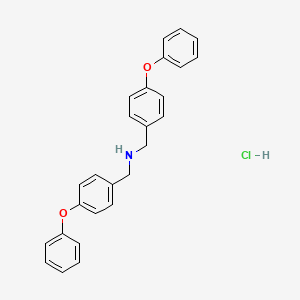

![molecular formula C21H24N2O3 B2497155 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide CAS No. 921868-88-4](/img/structure/B2497155.png)

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical synthesis and analysis of benzamide derivatives and related heterocyclic compounds have been a subject of significant interest due to their diverse biological activities and potential applications in pharmaceuticals. Compounds with complex structures like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide often exhibit unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multistep synthetic routes including condensation, cyclization, and functionalization reactions. For example, a series of novel benzamide derivatives have been prepared by one-pot three-component synthesis, utilizing catalytically active ionic liquids as medium, which offers advantages of good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021). This approach could be adapted for the synthesis of complex molecules like the one , employing specific substrates and conditions tailored to its structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by various spectroscopic methods such as NMR, IR, and X-ray crystallography, providing insights into their conformation, stereochemistry, and electronic properties. For instance, X-ray analysis has been used to determine and confirm the structure of synthesized compounds, highlighting the importance of structural motifs suitable for specific reactions (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, highlighting their versatility and potential for further modification. The presence of an N,O-bidentate directing group in some compounds facilitates such reactions, which could be relevant for the functionalization of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide (Al Mamari & Al Lawati, 2019).

科学的研究の応用

Serotonin-3 Receptor Antagonists

A study explored the development of potent serotonin-3 (5-HT3) receptor antagonists, revealing that compounds like N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide are potent 5-HT3 receptor antagonists. These compounds have been investigated for their role in inhibiting the von Bezold-Jarisch reflex in rats, indicating potential applications in neurological and psychological disorders (Harada et al., 1995).

X-ray Diffraction and DFT Studies

Research into benzimidazole-tethered oxazepine heterocyclic hybrids, similar in structure to the compound , has been synthesized and characterized. These compounds were analyzed using X-ray diffraction and Density Functional Theory (DFT) studies, suggesting applications in material science or pharmacology (Almansour et al., 2016).

Nonpeptide Arginine Vasopressin Antagonist

A study on the non-peptide V2 arginine vasopressin antagonist OPC-31260, structurally related to the compound , demonstrated its effectiveness in producing water diuresis and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997).

Antidepressant/Anxiolytic Properties

Research into cis-fused 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives has shown potential antidepressant/anxiolytic properties, indicating possible applications in mental health treatment (Bartolomé et al., 2005).

Photophysical Properties

A study on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a pyrrole-fused dibenzo[b,f][1, 4]oxazepine with a structure related to the compound , revealed strong blue emission in dichloromethane. This suggests potential applications in optical materials and sensors (Petrovskii et al., 2017).

Anticancer Agents

Another study evaluated novel benzoxepine-1,2,3-triazole hybrids as potential antibacterial and anticancer agents. These compounds showed effective activity against Gram-negative bacteria and were also cytotoxic against lung and colon cancer cell lines, indicating potential applications in cancer treatment and antibacterial therapies (Kuntala et al., 2015).

特性

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-5-23-17-10-9-16(12-18(17)26-13-21(3,4)20(23)25)22-19(24)15-8-6-7-14(2)11-15/h6-12H,5,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAHLOKFNCYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

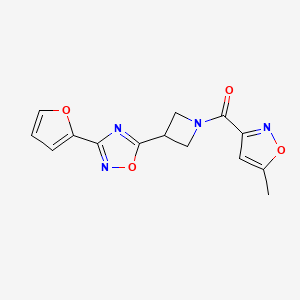

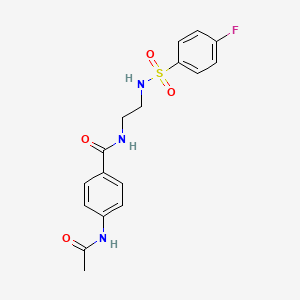

![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)

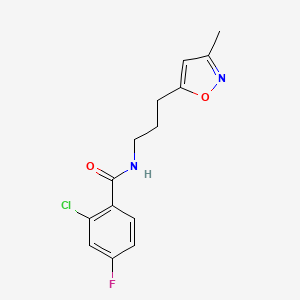

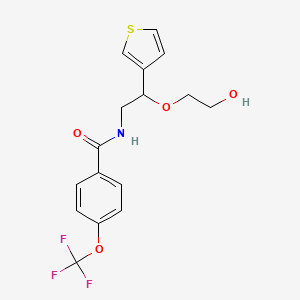

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)

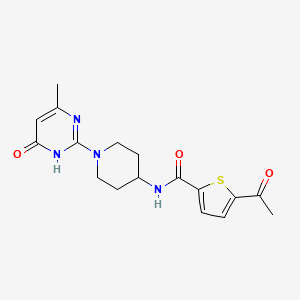

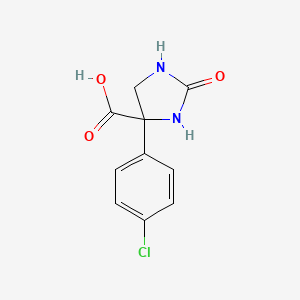

![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)